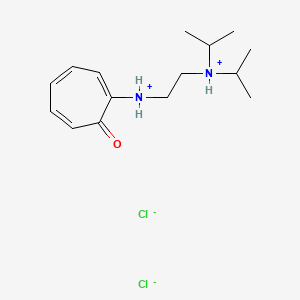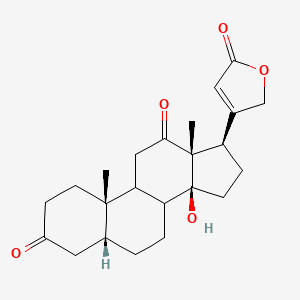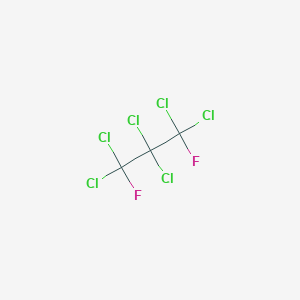
7-Methylquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylquinoline-3-carboxamide is a quinoline derivative characterized by a methyl group at the 7th position and a carboxamide group at the 3rd position of the quinoline ring system. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as the starting material.
Functionalization: The quinoline ring undergoes functionalization to introduce the carboxamide group at the 3rd position. This can be achieved through various methods such as amide coupling reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can be performed on the quinoline ring to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert quinoline derivatives to their corresponding hydroquinolines.
Substitution: Substitution reactions at various positions on the quinoline ring can introduce different functional groups, enhancing the compound's reactivity and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Quinone derivatives, hydroxylated quinolines.
Reduction Products: Hydroquinolines, amines.
Substitution Products: Halogenated quinolines, alkylated quinolines.
科学研究应用
Medicine: It exhibits antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Biology: The compound is used in biochemical research to study enzyme inhibition and receptor binding.
Industry: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 7-Methylquinoline-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
相似化合物的比较
7-Methylquinoline-3-carboxamide is compared with other quinoline derivatives such as 7-ethylquinoline-3-carboxamide and 2-chloroquinoline-3-carbaldehyde:
Uniqueness: Its unique structural features, such as the presence of the methyl group at the 7th position, contribute to its distinct biological activity and chemical reactivity.
Similar Compounds: Other quinoline derivatives with different substituents at various positions on the ring system.
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
7-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-2-3-8-5-9(11(12)14)6-13-10(8)4-7/h2-6H,1H3,(H2,12,14) |
InChI 键 |
GEFFKTPKCZQOEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC=C(C=C2C=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B15342908.png)
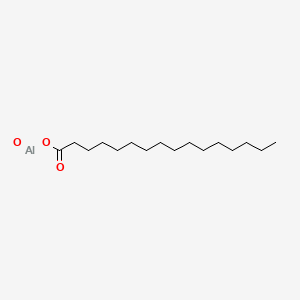
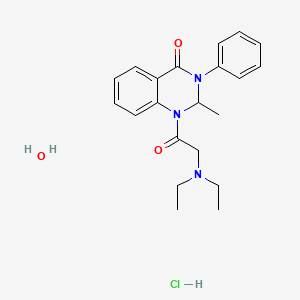
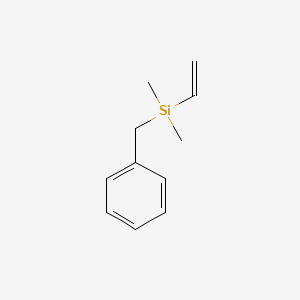
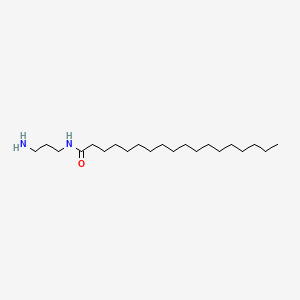
![methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[1-(2,2,2-trifluoroacetyl)indol-3-yl]propanoate](/img/structure/B15342937.png)
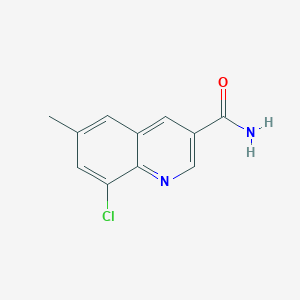
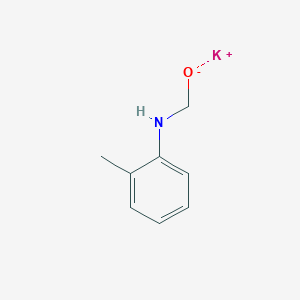

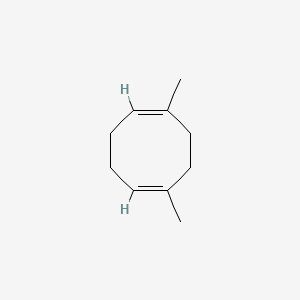
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
